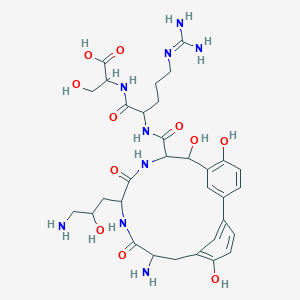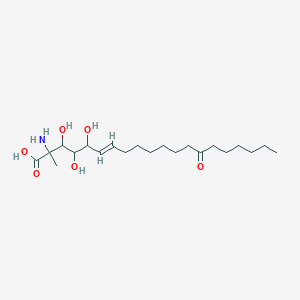![molecular formula C23H25N5O2S B234185 4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors have shown great promise in the treatment of these diseases, and TAK-659 has been shown to be a potent and selective inhibitor of BTK.
作用機序
TAK-659 works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which are a type of white blood cell that plays a key role in the immune system. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of B cells, which can help to slow the progression of B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on BTK, TAK-659 has also been shown to inhibit other kinases, such as JAK3 and ITK. These effects can help to enhance the anti-tumor activity of TAK-659. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
TAK-659 has a number of advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in the immune system and in the development of B cell malignancies. TAK-659 has also been shown to have a favorable pharmacokinetic profile, which can help to ensure consistent and reproducible results in lab experiments.
One limitation of TAK-659 is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments. Additionally, TAK-659 has not been extensively studied in non-human models, which can limit its applicability in certain types of research.
将来の方向性
There are a number of future directions for research on TAK-659. One promising area of research is in the development of combination therapies that include TAK-659 and other BTK inhibitors. These therapies have shown great promise in the treatment of B cell malignancies and could help to improve the efficacy of TAK-659.
Another area of research is in the development of new formulations of TAK-659 that could improve its pharmacokinetic profile and make it more suitable for use in clinical trials. Finally, there is a need for further research on the safety and tolerability of TAK-659, particularly in non-human models.
Conclusion:
In conclusion, TAK-659 is a potent and selective inhibitor of BTK that has shown great promise in the treatment of B cell malignancies. Its favorable pharmacokinetic profile and high potency make it a valuable tool for studying the role of BTK in the immune system and in the development of B cell malignancies. While there are limitations to its use in certain types of experiments, there are a number of future directions for research on TAK-659 that could help to improve its efficacy and applicability in clinical settings.
合成法
The synthesis of TAK-659 is a complex process that involves several steps. The first step is the synthesis of 5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyaniline, which is then reacted with 4-tert-butyl-N-(2-hydroxy-4-methoxyphenyl)benzamide to form TAK-659. The synthesis of TAK-659 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
特性
分子式 |
C23H25N5O2S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
4-tert-butyl-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide |
InChI |
InChI=1S/C23H25N5O2S/c1-6-19-25-26-22-28(19)27-21(31-22)15-9-12-18(30-5)17(13-15)24-20(29)14-7-10-16(11-8-14)23(2,3)4/h7-13H,6H2,1-5H3,(H,24,29) |
InChIキー |
PHWFUYGUYFZXDZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
正規SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)

![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
